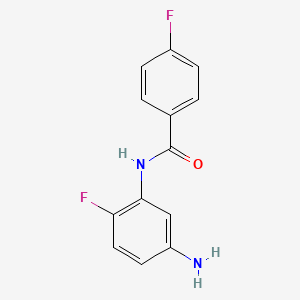
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of amino and fluorine substituents on the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting 5-amino-2-fluoroaniline is then acylated with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(5-Amino-2-fluorophenyl)benzamide
- N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide
- N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Uniqueness
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide is unique due to the presence of both amino and fluorine substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications where specific chemical and biological properties are desired.
生物活性
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorinated aromatic amide structure, which is essential for its interaction with biological targets. The presence of amino and fluorine groups enhances its reactivity and potential for binding to various enzymes and receptors.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor in various biochemical pathways. It may modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby altering their function.
- Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties:
- In Vitro Studies : The compound has shown inhibitory effects on cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, studies have reported IC50 values in the micromolar range against various solid tumor cell lines .
- Mechanism of Action : Its anticancer effects may involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which are crucial for inhibiting tumor growth .
Anti-inflammatory Properties
In addition to its anticancer potential, the compound is being explored for anti-inflammatory applications:
- Biochemical Pathways : this compound may inhibit specific inflammatory pathways, contributing to reduced inflammation in various models.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | IC50 values in micromolar range | |
| Anti-inflammatory | Potential inhibition of inflammatory pathways | |
| Enzyme Inhibition | Modulates enzyme activity |
Case Study: Antitumor Efficacy
A notable study demonstrated the antitumor efficacy of this compound in xenograft models. The compound exhibited a tumor growth inhibition (TGI) rate comparable to established anticancer agents, suggesting its potential as a lead compound for further development .
属性
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFIOWCWKFJBCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














